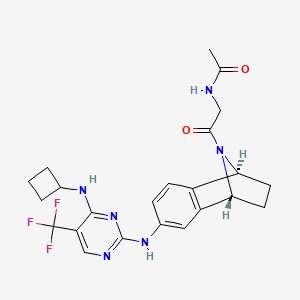

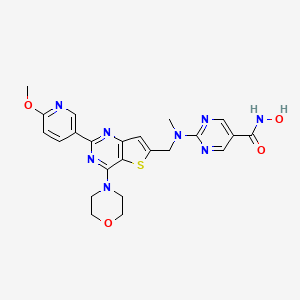

6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

BMS-247615 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA topoisomerase I and II inhibition. In biology, it is used to investigate the effects of topoisomerase inhibition on cell growth and proliferation. In medicine, it is being studied as a potential anticancer agent, with promising results in preclinical studies. In industry, it is used in the development of new cancer therapies and as a reference compound in drug discovery .

Mechanism of Action

TAS-103 dihydrochloride, also known as BMS-247615 dihydrochloride or 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride, is a novel anticancer agent with a unique mechanism of action .

Result of Action

Action Environment

The efficacy and stability of TAS-103 can be influenced by various environmental factors. For instance, in vivo studies have shown that TAS-103 causes significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells, without obvious body weight loss . .

Biochemical Analysis

Biochemical Properties

TAS-103 dihydrochloride interacts with DNA topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, TAS-103 dihydrochloride can disrupt the normal functioning of cancer cells .

Cellular Effects

TAS-103 dihydrochloride has been shown to have significant cytotoxic effects on various types of cells, including CCRF-CEM cells and Lewis lung carcinoma (LLC) cells . It disrupts the signal recognition particle (SRP) complex formation, leading to the destabilization of SRP14 and SRP19 and their eventual degradation .

Molecular Mechanism

The molecular mechanism of TAS-103 dihydrochloride involves the inhibition of DNA topoisomerase I and II . This disruption of topoisomerase function leads to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression in mice bearing Lewis lung carcinoma (LLC) cells . The effects of TAS-103 dihydrochloride are not strongly dependent on exposure duration .

Dosage Effects in Animal Models

In animal models, TAS-103 dihydrochloride has been shown to cause significant tumor growth suppression at a dosage of 30 mg/kg . The liposomal form of TAS-103 dihydrochloride is almost as active as the free form .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the enzymes involved in DNA replication and transcription .

Subcellular Localization

Given its mechanism of action, it likely localizes to the nucleus where it interacts with DNA topoisomerase I and II .

Preparation Methods

The synthesis of BMS-247615 dihydrochloride involves several steps. The process begins with the condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine in refluxing toluene to form the corresponding amide. This amide is then cyclized with polyphosphoric acid at 120°C to yield 3-methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione. The resulting compound is reacted with POCl3 to form a chloroketone, which is then condensed with 2-(dimethylamino)ethylamine in pyridine at 100°C to produce the aminoketone. Finally, this compound is demethylated with concentrated HBr in refluxing acetic acid to yield BMS-247615 dihydrochloride .

Chemical Reactions Analysis

BMS-247615 dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include POCl3, polyphosphoric acid, and concentrated HBr.

Comparison with Similar Compounds

BMS-247615 dihydrochloride is unique in its dual inhibition of both DNA topoisomerase I and II, which sets it apart from other topoisomerase inhibitors that typically target only one of these enzymes. Similar compounds include:

Camptothecin: A topoisomerase I inhibitor used in cancer therapy.

Etoposide: A topoisomerase II inhibitor used in cancer therapy.

Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity. The dual inhibition by BMS-247615 dihydrochloride provides a broader spectrum of activity and potentially greater efficacy in cancer treatment

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one dihydrochloride' involves the reaction of 2-(dimethylamino)ethylamine with 3-hydroxy-7H-indeno(2,1-c)quinolin-7-one in the presence of a suitable reagent to form the desired product. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-(dimethylamino)ethylamine", "3-hydroxy-7H-indeno(2,1-c)quinolin-7-one" ], "Reaction": [ "Step 1: 2-(dimethylamino)ethylamine is added to a solution of 3-hydroxy-7H-indeno(2,1-c)quinolin-7-one in a suitable solvent such as ethanol or methanol.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.", "Step 3: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.", "Step 4: The purified product is treated with hydrochloric acid to form the dihydrochloride salt.", "Step 5: The dihydrochloride salt is isolated by filtration or extraction and dried to obtain the final product." ] } | |

CAS No. |

174634-09-4 |

Molecular Formula |

C20H20ClN3O2 |

Molecular Weight |

369.8 g/mol |

IUPAC Name |

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one;hydrochloride |

InChI |

InChI=1S/C20H19N3O2.ClH/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20;/h3-8,11,24H,9-10H2,1-2H3,(H,21,22);1H |

InChI Key |

YIXMZTZPXFTXTJ-UHFFFAOYSA-N |

SMILES |

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl.Cl |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43.Cl |

Appearance |

Red solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

soluble in water, not soluble in DMSO, not soluble in chloroform. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TAS103; TAS-103; TAS 103; BMS247615; BMS 247615; BMS-247615. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)